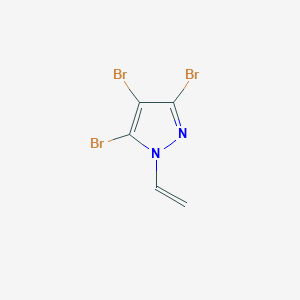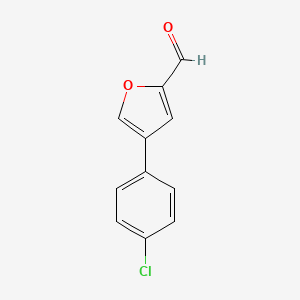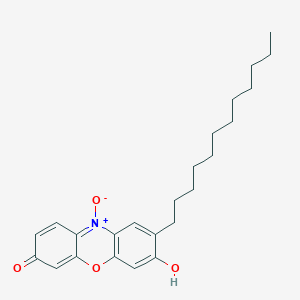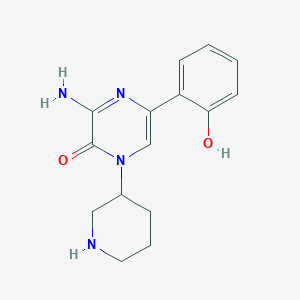
3,4,5-Tribromo-1-ethenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Tribromo-1-ethenyl-1H-pyrazole is a chemical compound characterized by the presence of three bromine atoms attached to a pyrazole ring, along with an ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole typically involves the bromination of 1-ethenyl-1H-pyrazole. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 3, 4, and 5 positions of the pyrazole ring. The reaction is usually conducted in an inert solvent such as chloroform or methanol, and the temperature is maintained at a moderate level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to obtain the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Tribromo-1-ethenyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The ethenyl group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and in inert solvents to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to the formation of different pyrazole derivatives .
Applications De Recherche Scientifique
3,4,5-Tribromo-1-ethenyl-1H-pyrazole has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs, particularly as a precursor for the synthesis of bioactive molecules.
Agrochemicals: It is employed in the formulation of pesticides and herbicides due to its potential biological activity.
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,4,5-Tribromo-1-ethenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine atoms and the ethenyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Tribromo-1H-pyrazole: Lacks the ethenyl group but shares similar bromination patterns.
3,4,5-Tribromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine: Contains a methoxy group and a pyridine ring, offering different reactivity and applications.
3,4,5-Trimethyl-1H-pyrazole: Substitutes bromine atoms with methyl groups, resulting in different chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .
Propriétés
Numéro CAS |
923035-87-4 |
|---|---|
Formule moléculaire |
C5H3Br3N2 |
Poids moléculaire |
330.80 g/mol |
Nom IUPAC |
3,4,5-tribromo-1-ethenylpyrazole |
InChI |
InChI=1S/C5H3Br3N2/c1-2-10-5(8)3(6)4(7)9-10/h2H,1H2 |
Clé InChI |
NTACYNDTORRSGT-UHFFFAOYSA-N |
SMILES canonique |
C=CN1C(=C(C(=N1)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane](/img/structure/B14194951.png)



![4-(4-Fluorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14194969.png)

![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B14194982.png)


![S-1,3-Benzothiazol-2-yl 3-[(2-hydroxyethyl)amino]butanethioate](/img/structure/B14194999.png)
![Pyrido[4,3-c][1,5]naphthyridin-6(5H)-one](/img/structure/B14195003.png)

![2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid](/img/structure/B14195020.png)

